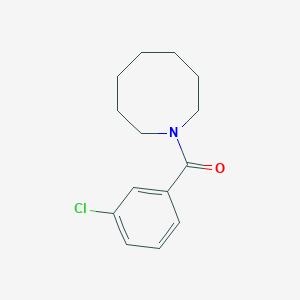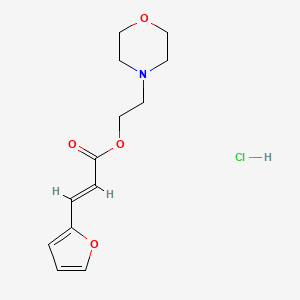
1-(3-chlorobenzoyl)azocane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorobenzoyl)azocane is a chemical compound that belongs to the class of azocanes. It is a synthetic compound that has been used in various scientific research applications.
作用機序
The mechanism of action of 1-(3-chlorobenzoyl)azocane is not fully understood. However, it is believed to work by binding to specific sites on proteins and nucleic acids, which can lead to changes in their structure and function. This can result in various biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to bind to DNA and RNA, which can lead to changes in their structure and function. It has also been shown to bind to proteins, which can lead to changes in their activity and function. Additionally, it has been shown to induce apoptosis, which is a type of programmed cell death.
実験室実験の利点と制限
1-(3-chlorobenzoyl)azocane has several advantages for lab experiments. It is a fluorescent probe that can be used to study the binding interactions of proteins and nucleic acids. It is also a photosensitizer that can be used for photodynamic therapy. However, it also has some limitations. It is a synthetic compound that may not accurately mimic the behavior of natural compounds. Additionally, it may have some toxicity and side effects.
将来の方向性
There are many future directions for research on 1-(3-chlorobenzoyl)azocane. One direction is to study its binding interactions with specific proteins and nucleic acids. Another direction is to develop new photosensitizers for photodynamic therapy. Additionally, future research could focus on developing new synthetic compounds that mimic the behavior of natural compounds more accurately.
Conclusion
In conclusion, this compound is a synthetic compound that has been used in various scientific research applications. It can be synthesized by reacting 3-chlorobenzoyl chloride with azocane in the presence of a base. It has many biochemical and physiological effects, including binding to DNA and RNA, binding to proteins, and inducing apoptosis. It has advantages for lab experiments, such as being a fluorescent probe and a photosensitizer, but also has limitations. Future research could focus on studying its binding interactions with specific proteins and nucleic acids, developing new photosensitizers, and developing new synthetic compounds.
合成法
1-(3-chlorobenzoyl)azocane can be synthesized by reacting 3-chlorobenzoyl chloride with azocane in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified by column chromatography using a suitable stationary phase.
科学的研究の応用
1-(3-chlorobenzoyl)azocane has been used in various scientific research applications. It has been used as a fluorescent probe for studying the binding interactions of proteins and nucleic acids. It has also been used as a photosensitizer for photodynamic therapy, which is a type of cancer treatment that uses light to activate a photosensitizing agent.
特性
IUPAC Name |
azocan-1-yl-(3-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c15-13-8-6-7-12(11-13)14(17)16-9-4-2-1-3-5-10-16/h6-8,11H,1-5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHZYCNLIHGXPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-ethoxy-4-{[1-(2-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5369431.png)
![N-[1-(4-isopropylphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5369436.png)

![4-[5-nitro-2-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5369462.png)
![ethyl 5-(2,5-dimethoxyphenyl)-2-(1H-indol-3-ylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5369479.png)
![ethyl 4-{[(1H-1,2,3-triazol-5-ylthio)acetyl]amino}benzoate](/img/structure/B5369484.png)
![N-bicyclo[2.2.1]hept-2-yl-2,3-dimethoxybenzamide](/img/structure/B5369491.png)
![2-{2-[3-nitro-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate](/img/structure/B5369496.png)

![N-[2-(1-adamantyl)ethyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B5369521.png)
![2-(4-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-3-methyl-1H-pyrazol-1-yl)ethanol](/img/structure/B5369524.png)
![4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B5369530.png)

![N-{1-[(diethylamino)carbonyl]-2-phenylvinyl}-4-methylbenzamide](/img/structure/B5369539.png)